molecular formula C10H6ClFO3 B13088552 2-(7-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid

2-(7-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid

Katalognummer: B13088552
Molekulargewicht: 228.60 g/mol
InChI-Schlüssel: HEUAUNLBXGAOBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The presence of both chlorine and fluorine atoms in the structure of this compound makes it a compound of interest for various chemical and biological studies.

Vorbereitungsmethoden

The synthesis of 2-(7-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 7-chloro-2-benzofuran with fluoroacetic acid under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve multiple steps, including the formation of intermediates and subsequent purification processes. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

2-(7-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine and fluorine atoms in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Wissenschaftliche Forschungsanwendungen

2-(7-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2-(7-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms in the compound enhances its reactivity and ability to interact with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

2-(7-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C10H6ClFO3

Molekulargewicht

228.60 g/mol

IUPAC-Name

2-(7-chloro-1-benzofuran-2-yl)-2-fluoroacetic acid

InChI

InChI=1S/C10H6ClFO3/c11-6-3-1-2-5-4-7(15-9(5)6)8(12)10(13)14/h1-4,8H,(H,13,14)

InChI-Schlüssel

HEUAUNLBXGAOBX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Cl)OC(=C2)C(C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.